molecular formula C9H11NO4 B3313917 Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate CAS No. 947688-90-6

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate

Cat. No. B3313917
CAS RN: 947688-90-6
M. Wt: 197.19 g/mol
InChI Key: PJFMDGLINZLYRZ-UHFFFAOYSA-N
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Description

“Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . This compound is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” has been described in the literature . The methodology for an efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed . Based on the difference in halogen reactivity, 5-bromo-2-chloropyridine and its pyrimidine analogue were functionalized judiciously by S N Ar and palladium-catalyzed reactions . This strategy provides a high-yielding route suitable for large-scale synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” is represented by the formula C9H11NO4 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” has a molecular weight of 197.19 . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Large-Scale Production

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate plays a significant role in chemical synthesis, offering efficient routes for producing various compounds. Morgentin et al. (2009) developed a methodology for an efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, crucial for large-scale synthesis of compounds including methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. Their strategy provides a high-yielding route suitable for large-scale production, demonstrating its industrial applicability (Morgentin et al., 2009).

Pharmacological Research

This compound has also been explored in pharmacological contexts. For instance, Du et al. (2018) isolated new alkaloids from the stem tuber of Pinellia pedatisecta, including derivatives structurally related to methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. They evaluated these compounds for cytotoxicity against human cervical cancer HeLa cells, indicating the potential medicinal applications of such compounds (Du et al., 2018).

Crystallography and Material Science

In the field of crystallography and material science, the compound has been utilized for studying crystal structures. Palusiak et al. (2004) examined isochroman derivatives related to methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, observing their crystallization in chiral space groups. This research contributes to understanding the crystal structures of complex organic molecules, which has implications in material science and molecular design (Palusiak et al., 2004).

Chemical Synthesis and Characterization

Research has been conducted on synthesizing and characterizing compounds structurally related to methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate. For instance, Linsha (2015) investigated the synthesis of a Schiff base, which is an analogue of this compound. Such research contributes to the broader understanding of chemical synthesis techniques and the characterization of novel compounds (Bai Linsha, 2015).

Future Directions

The large-scale synthesis methodology developed for “Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” paves the way for a potential rapid access to other heterocyclic analogues . This could open up new avenues for the synthesis of related compounds in the future.

properties

IUPAC Name

methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-6(11)5-10-7(8)4-9(12)14-2/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMDGLINZLYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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